

Comparative Guide to Analytical Method Validation for Ritonavir and Its Impurities

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Compound of Interest

Compound Name: *Desthiazolylmethyl ritonavir*

Cat. No.: *B561960*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the determination of ritonavir and its process-related impurities, including those structurally similar to **Desthiazolylmethyl ritonavir**. The information herein is compiled from various studies and is intended to assist researchers in selecting and implementing robust analytical techniques for quality control and stability testing of ritonavir.

Comparison of Validated HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of ritonavir and its impurities. The choice between these methods often depends on the desired speed, resolution, and sensitivity of the analysis. The following tables summarize the performance characteristics of different validated methods reported in the literature.

Table 1: Chromatographic Conditions and System Suitability

Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Retention Time of Ritonavir (min)
Method 1	Agilent TC C18 (2) 250 x 4.6 mm, 5 µm	Acetonitrile: 0.05 M Phosphoric Acid (55:45, v/v)	1.2	240	4.35[1]
Method 2	HiQSil C18 (250 x 4.6 mm, 5 µm)	Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4) (85:15, v/v)	1.0	239	Not Specified
Method 3	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)	Triethylamine (pH 2.2): 0.1% H3PO4	Not Specified	Not Specified	Not Specified
Method 4	Hypersil BDS C18 (4.5 x 150 mm, 5 µm)	Water: Methanol (30:70 v/v, pH 3.0 with 0.1% ortho-phosphoric acid)	1.0	230	4.34[2]
Method 5	Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)	Gradient Elution with Mobile Phase A (Buffer:Methanol) and B (Acetonitrile: Methanol)	0.22	240	30.0[3]

Table 2: Validation Parameters for Ritonavir Quantification

Method	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Accuracy (% Recovery)	Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)
Method 1	2 - 12	> 0.999	99.43 - 99.96[1]	< 2	Not Specified	Not Specified
Method 2	5 - 30	0.997[4]	99.43 - 100.53[4]	< 2[4]	Not Specified	Not Specified
Method 3	10 - 50 (for Lopinavir/Ritonavir)	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Method 4	10 - 50	≥ 0.9997[2]	99.59 - 100.08[2]	< 1.1[2]	0.415 - 0.946	1.260 - 2.868[2]
Method 5	0.25 - 20.0	Not Specified	90.1 - 106.3 (for impurities) [3]	< 10.0 (for impurities at LOQ)[3]	Not Specified	0.05% of specification level[3]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison tables. These protocols are provided as a reference for researchers looking to replicate or adapt these methods.

Method 1: RP-HPLC for Simultaneous Determination of Lopinavir and Ritonavir[1]

- Chromatographic System: Agilent technologies 1260 LC system with a gradient pump, DAD UV detector, and an Agilent TC C18 (2) 250 x 4.6 mm, 5 µm column.
- Mobile Phase: A mixture of acetonitrile and 0.05 M phosphoric acid in a ratio of 55:45 (v/v).

- Flow Rate: 1.2 mL/min.
- Detection: UV detection at 240 nm.
- Sample Preparation: A standard stock solution of ritonavir is prepared by dissolving the reference standard in the mobile phase. Working solutions are prepared by diluting the stock solution to the desired concentrations within the linearity range.
- Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Method 4: RP-HPLC for Simultaneous Determination of Five COVID-19 Antiviral Drugs[2]

- Chromatographic System: A system equipped with a Hypersil BDS C18 column (4.5 x 150 mm, 5 µm particle size) and a UV detector.
- Mobile Phase: An isocratic mobile phase consisting of water and methanol (30:70 v/v), with the pH adjusted to 3.0 using 0.1% ortho-phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 230 nm.
- Validation: The method was validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.

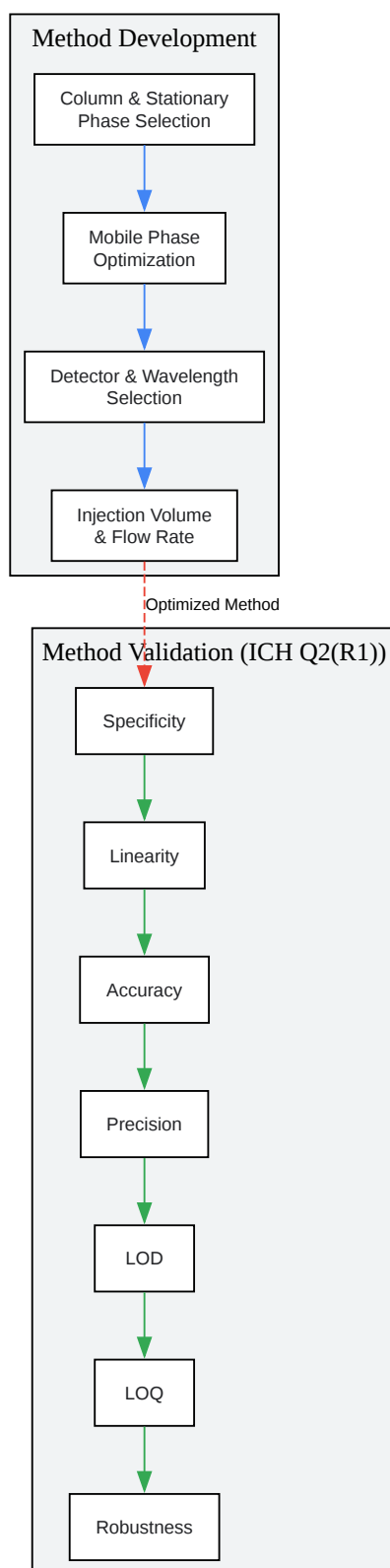
Method 5: Stability Indicating RP-UPLC Method for Impurity Profiling[3]

- Chromatographic System: A UPLC system with a Zorbax Bonus C18 column (150x2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution using Mobile Phase A (Buffer: Methanol, 55:45) and Mobile Phase B (Acetonitrile: Methanol, 30:70).
- Flow Rate: 0.22 mL/min.

- Detection: UV detection at 240 nm.
- Forced Degradation Studies: The stability-indicating nature of the method was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.

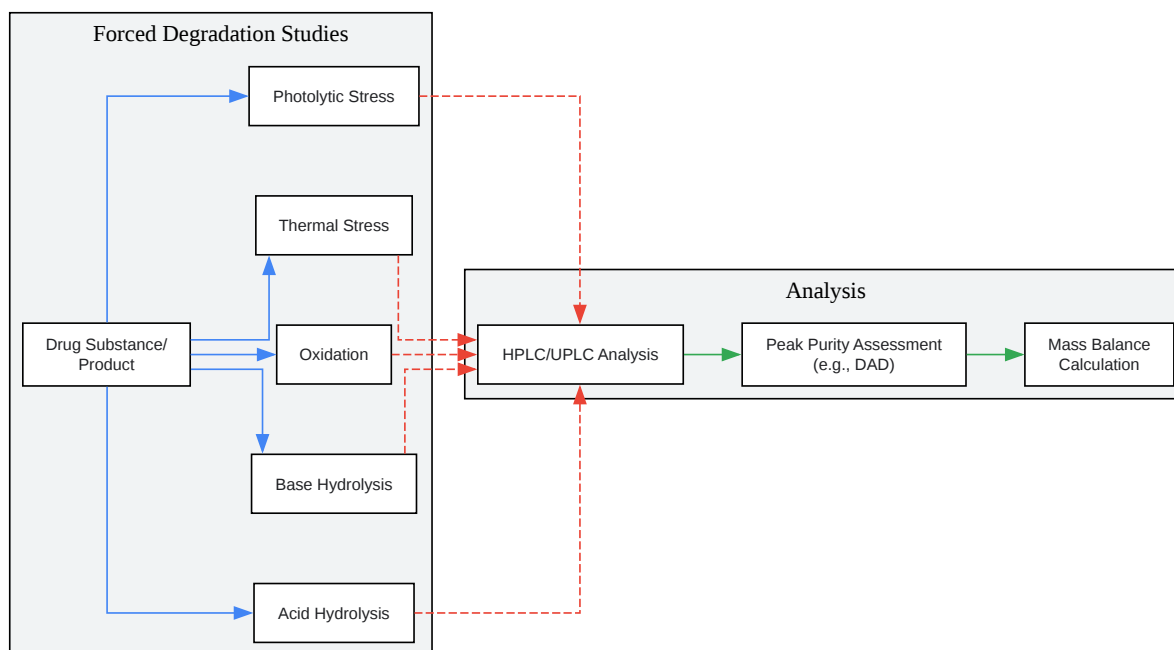
Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the development and validation of an analytical method for ritonavir and its impurities.



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Caption: Workflow for Analytical Method Development and Validation.



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Caption: Workflow for Forced Degradation Studies.

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